![molecular formula C13H14N2O7 B608827 Mal-PEG1-NHS ester CAS No. 1807518-72-4](/img/structure/B608827.png)
Mal-PEG1-NHS ester
Overview
Description
Mal-PEG1-NHS ester is a compound that serves as a polyethylene glycol linker containing a maleimide group and an N-hydroxysuccinimide ester group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The N-hydroxysuccinimide ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG1-N-hydroxysuccinimide ester involves the reaction of a maleimide-terminated polyethylene glycol with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethylformamide or dichloromethane under mild conditions. The product is then purified by precipitation or chromatography .
Industrial Production Methods
In industrial settings, the production of Mal-PEG1-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is often purified using large-scale chromatography or crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG1-N-hydroxysuccinimide ester undergoes several types of chemical reactions:
Substitution Reactions: The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiol groups to form thioether bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous buffers at neutral or slightly basic pH (7.0-8.0).
Addition Reactions: Conducted in aqueous or organic solvents under mild conditions.
Major Products Formed
Amide Bonds: Formed from the reaction of the N-hydroxysuccinimide ester with primary amines.
Thioether Bonds: Formed from the reaction of the maleimide group with thiols.
Scientific Research Applications
Scientific Research Applications
The applications of Mal-PEG1-NHS ester can be categorized into several key areas:
Antibody-Drug Conjugates (ADCs)
This compound serves as a crucial linker in the development of ADCs. These conjugates consist of an antibody linked to a cytotoxic drug via the this compound, allowing for targeted delivery of the drug to specific cells, thereby minimizing systemic toxicity.
- Mechanism : The NHS ester reacts with amine groups on the antibody, while the maleimide group can subsequently react with thiols on the cytotoxic agent.
PROTACs Development
This compound is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce targeted protein degradation.
- Functionality : The linker allows for the precise attachment of ligands that recruit E3 ligases to target proteins for degradation.
Protein Conjugation
This compound is extensively used for conjugating proteins and peptides to various surfaces or other biomolecules:
- Applications :
- Crosslinking peptides to nanoparticle surfaces for enhanced targeting in drug delivery systems.
- Engineering stem cell membranes to improve their functionality and integration in therapeutic settings.
Biosensor Development
The compound is employed in biosensor technology, where it facilitates the immobilization of biomolecules onto sensor surfaces, enhancing sensitivity and specificity.
Cell Capture Techniques
Utilizing aptamers, this compound can be applied in cell capture technologies, allowing for the selective isolation of specific cell types from heterogeneous populations.
Case Studies and Research Findings
Several studies highlight the effectiveness and versatility of this compound across different applications:
Study | Application | Findings |
---|---|---|
Wang et al., 2017 | ADC Development | Demonstrated successful conjugation of cytotoxic agents to antibodies using this compound, leading to enhanced efficacy in targeted cancer therapy. |
Liu et al., 2020 | PROTAC Synthesis | Reported on the use of this compound as a linker in PROTACs, showing improved degradation rates of target proteins compared to traditional methods. |
Zhang et al., 2021 | Biosensor Application | Developed a biosensor utilizing this compound for real-time detection of biomarkers, achieving high sensitivity and specificity. |
Mechanism of Action
The mechanism of action of Mal-PEG1-N-hydroxysuccinimide ester involves the formation of covalent bonds with target molecules. The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiol groups to form thioether bonds. These reactions enable the conjugation of biomolecules, enhancing their stability, solubility, and functionality .
Comparison with Similar Compounds
Similar Compounds
- Mal-PEG2-N-hydroxysuccinimide ester
- Mal-PEG3-N-hydroxysuccinimide ester
- Mal-PEG4-N-hydroxysuccinimide ester
- 6-Maleimidohexanoic acid N-hydroxysuccinimide ester
- Diethylene glycol bis (p-toluenesulfonate)
Uniqueness
Mal-PEG1-N-hydroxysuccinimide ester is unique due to its short polyethylene glycol spacer, which provides increased solubility in aqueous media while maintaining efficient reactivity with primary amines and thiol groups. This makes it particularly useful for applications requiring high solubility and precise conjugation .
Biological Activity
Mal-PEG1-NHS ester is a versatile compound widely utilized in bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This article delves into its biological activity, mechanisms of action, and applications, supported by empirical data and case studies.
Chemical Structure and Properties
This compound is characterized by a polyethylene glycol (PEG) spacer, a maleimide group, and an N-hydroxysuccinimide (NHS) ester. The PEG component enhances solubility in aqueous environments, while the maleimide group allows for selective conjugation to thiol groups on proteins or peptides. The NHS ester facilitates the formation of stable amide bonds with primary amines found in biomolecules.
Property | Details |
---|---|
Molecular Formula | C₁₃H₁₄N₂O₇ |
Molecular Weight | 310.26 g/mol |
Functional Groups | Maleimide, NHS ester |
Solubility | Soluble in aqueous media |
The biological activity of this compound primarily involves its ability to form covalent bonds with biomolecules:
- Conjugation to Thiols : The maleimide group reacts with thiol groups (-SH) through a Michael addition reaction, forming a stable thioether bond.
- Labeling Primary Amines : The NHS ester reacts with primary amines (-NH₂) on proteins or oligonucleotides to create stable amide bonds. This reaction is favored at physiological pH (around 7.4) and is highly efficient under mild conditions.
Antibody-Drug Conjugates (ADCs)
This compound serves as a linker in ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells while minimizing off-target effects. The PEG spacer enhances the solubility and stability of the conjugate.
Case Study: Efficacy of ADCs Using this compound
- Study Design : Researchers synthesized an ADC using this compound to link an anti-cancer antibody with a cytotoxic drug.
- Results : The resulting ADC demonstrated improved therapeutic efficacy in vitro compared to unconjugated drug, highlighting the importance of the linker in maintaining drug activity while enhancing selectivity toward target cells.
PROTAC Development
In PROTAC technology, this compound is utilized to link ligands that recruit E3 ubiquitin ligases to target proteins for degradation. This approach has shown promise in treating diseases by selectively eliminating harmful proteins.
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively label proteins and facilitate their functionalization for various applications:
- Protein Labeling Efficiency : Studies indicate that labeling efficiency can exceed 90% when using this compound under optimized conditions.
- Impact on Protein Functionality : While NHS esters can lead to heterogeneous labeling due to multiple reactive sites on proteins, careful design can mitigate adverse effects on protein structure and function.
Stability and Hydrolysis
The stability of this compound in aqueous solutions is critical for its application:
- At physiological pH, the half-life of the NHS ester is approximately one hour at 25°C.
- Hydrolysis rates increase at higher pH levels, necessitating prompt use following preparation to ensure effective conjugation.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O7/c16-9-1-2-10(17)14(9)6-8-21-7-5-13(20)22-15-11(18)3-4-12(15)19/h1-2H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRJPIJPLBUEHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901114382 | |
Record name | Propanoic acid, 3-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901114382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807518-72-4 | |
Record name | Propanoic acid, 3-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901114382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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